6-bromo-2-methylpyrazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2. It is a derivative of pyrazolo[1,5-a]pyridine, where a bromine atom is substituted at the 6th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 2-methylpyrazolo[1,5-a]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-methylpyrazolo[1,5-a]pyridine, while oxidation might produce this compound N-oxide .
Scientific Research Applications
6-Bromo-2-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2-methylpyrazolo[1,5-a]pyridine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrazolo[1,5-a]pyridine core are crucial for binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyrazolo[1,5-a]pyridine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
Uniqueness
6-Bromo-2-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized compounds and materials that require precise structural features .
Properties
CAS No. |
2260710-39-0 |
---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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